Cas no 351366-06-8 (3-[(2-fluorophenoxy)methyl]-4-methoxybenzaldehyde)

3-[(2-fluorophenoxy)methyl]-4-methoxybenzaldehyde is a versatile organic compound with a distinct molecular structure. Its key advantages include high purity, excellent solubility, and a stable chemical composition, making it suitable for various applications in organic synthesis. This compound's unique functional groups enable efficient cross-coupling reactions, contributing to its significance in the pharmaceutical and agrochemical industries.
3-[(2-fluorophenoxy)methyl]-4-methoxybenzaldehyde structure
351366-06-8 structure
Product Name:3-[(2-fluorophenoxy)methyl]-4-methoxybenzaldehyde
CAS No:351366-06-8
MF:C15H13FO3
MW:260.260328054428
MDL:MFCD02734130
CID:3059436
PubChem ID:818604
Update Time:2025-07-20

3-[(2-fluorophenoxy)methyl]-4-methoxybenzaldehyde Chemical and Physical Properties

Names and Identifiers

    • 3-((2-Fluorophenoxy)methyl)-4-methoxybenzaldehyde
    • 3-[(2-fluorophenoxy)methyl]-4-methoxybenzaldehyde
    • CS-0215245
    • AKOS000265573
    • 3-(2-fluorophenoxymethyl)-4-methoxybenzaldehyde
    • SR-01000310274-1
    • 3-[(2-fluorophenoxy)methyl]-4-methoxy-benzaldehyde
    • Z441028494
    • 351366-06-8
    • SR-01000310274
    • STK344238
    • EN300-229692
    • VS-01730
    • MFCD02734130
    • HMS2576C18
    • AG-690/15433675
    • 3-(2-Fluoro-phenoxymethyl)-4-methoxy-benzaldehyde
    • Oprea1_759189
    • ALBB-004767
    • SMR000177619
    • Oprea1_789326
    • H23550
    • CHEMBL1546144
    • BBL007834
    • MLS000560364
    • MDL: MFCD02734130
    • Inchi: 1S/C15H13FO3/c1-18-14-7-6-11(9-17)8-12(14)10-19-15-5-3-2-4-13(15)16/h2-9H,10H2,1H3
    • InChI Key: RXVVMJTWVLQTIH-UHFFFAOYSA-N
    • SMILES: FC1C=CC=CC=1OCC1C=C(C=O)C=CC=1OC

Computed Properties

  • Exact Mass: 260.08487243Da
  • Monoisotopic Mass: 260.08487243Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 5
  • Complexity: 285
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 35.5Ų

3-[(2-fluorophenoxy)methyl]-4-methoxybenzaldehyde Security Information

  • Hazardous Material Identification: Xi
  • HazardClass:IRRITANT

3-[(2-fluorophenoxy)methyl]-4-methoxybenzaldehyde Pricemore >>

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3-[(2-fluorophenoxy)methyl]-4-methoxybenzaldehyde Suppliers

Amadis Chemical Company Limited
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(CAS:351366-06-8)3-[(2-fluorophenoxy)methyl]-4-methoxybenzaldehyde
Order Number:A1085790
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 19:24
Price ($):167.0
Email:sales@amadischem.com

Additional information on 3-[(2-fluorophenoxy)methyl]-4-methoxybenzaldehyde

Professional Introduction to 3-[(2-fluorophenoxy)methyl]-4-methoxybenzaldehyde (CAS No. 351366-06-8)

3-[(2-fluorophenoxy)methyl]-4-methoxybenzaldehyde is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. With the CAS number 351366-06-8, this compound represents a unique structural motif that combines a benzaldehyde moiety with a fluoro-substituted phenoxy group, linked through a methylene bridge. The presence of both electron-donating and withdrawing groups in its molecular framework makes it a promising candidate for further exploration in drug discovery and development.

The benzaldehyde component of this molecule is well-known for its utility as an intermediate in the synthesis of various pharmacologically active agents. Its aldehyde functionality allows for further derivatization, enabling the creation of more complex structures with tailored biological activities. In contrast, the methoxy group and the fluoro-substituted phenoxy ring introduce additional electronic and steric effects that can modulate the compound's interactions with biological targets.

Recent advancements in computational chemistry and molecular modeling have facilitated a deeper understanding of the structural and functional properties of 3-[(2-fluorophenoxy)methyl]-4-methoxybenzaldehyde. These studies suggest that the fluoro-substituent, in particular, plays a crucial role in enhancing binding affinity and selectivity when interacting with biological receptors. The methoxy group, on the other hand, contributes to solubility and metabolic stability, making it an attractive feature for pharmaceutical applications.

In the realm of medicinal chemistry, the synthesis of novel compounds often involves strategic modifications to optimize their pharmacokinetic profiles. The structural features of 3-[(2-fluorophenoxy)methyl]-4-methoxybenzaldehyde make it an interesting scaffold for designing molecules with potential therapeutic benefits. For instance, its ability to engage multiple binding sites on target proteins could lead to the development of dual-action drugs that offer enhanced efficacy and reduced side effects.

The role of fluorine in medicinal chemistry is well-documented, with numerous examples demonstrating its impact on drug potency and bioavailability. The fluoro-substituted phenoxy ring in this compound is expected to contribute to its metabolic stability by resisting degradation pathways that are common to many other aromatic compounds. This stability is crucial for ensuring that the drug remains active within the biological system for an extended period.

Current research efforts are focused on exploring the potential applications of 3-[(2-fluorophenoxy)methyl]-4-methoxybenzaldehyde in various therapeutic areas. Preliminary studies have indicated promising results in the context of anti-inflammatory and anticancer agents. The compound's ability to modulate key signaling pathways associated with these diseases makes it a valuable candidate for further investigation.

The synthesis of this compound typically involves multi-step organic reactions, starting from commercially available precursors such as 2-fluorophenol and 4-methoxybenzaldehyde. Advanced synthetic techniques, including palladium-catalyzed cross-coupling reactions, have been employed to construct the desired molecular framework efficiently. These methods not only enhance yield but also minimize unwanted byproducts, ensuring a high degree of purity essential for pharmaceutical applications.

The pharmacological evaluation of 3-[(2-fluorophenoxy)methyl]-4-methoxybenzaldehyde has revealed several intriguing properties. In vitro assays have demonstrated its interaction with enzymes and receptors relevant to inflammation and cancer progression. These interactions are thought to be mediated by the compound's ability to disrupt aberrant signaling networks, thereby restoring normal cellular function.

The potential benefits of incorporating fluorine into drug molecules are further highlighted by the success of numerous fluorinated pharmaceuticals already on the market. The electron-withdrawing nature of fluorine can enhance binding affinity through dipole interactions, while its metabolic stability ensures prolonged activity within the body. These attributes make compounds like 3-[(2-fluorophenoxy)methyl]-4-methoxybenzaldehyde particularly attractive for drug development.

In conclusion, 3-[(2-fluorophenoxy)methyl]-4-methoxybenzaldehyde (CAS No. 351366-06-8) represents a structurally intriguing compound with significant potential in pharmaceutical research. Its unique combination of functional groups and favorable physicochemical properties positions it as a promising scaffold for developing novel therapeutic agents. Continued investigation into its biological activities and synthetic derivatives will likely uncover new opportunities for addressing unmet medical needs.

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Amadis Chemical Company Limited
(CAS:351366-06-8)3-[(2-fluorophenoxy)methyl]-4-methoxybenzaldehyde
A1085790
Purity:99%
Quantity:1g
Price ($):167.0
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